Lenalidomide-CO-PEG4-C2-Cl is a compound derived from lenalidomide, a well-known immunomodulatory drug primarily used in treating multiple myeloma and certain types of anemia. This compound features a polyethylene glycol (PEG) moiety, which enhances its solubility and bioavailability. Lenalidomide itself has the chemical formula and is recognized for its ability to modulate immune responses and promote the degradation of specific target proteins through the ubiquitin-proteasome pathway. The addition of the PEG4 linker and chlorine atom at the terminal position modifies its pharmacokinetic properties, potentially improving therapeutic efficacy and reducing side effects .
Lenalidomide-CO-PEG4-C2-Cl is classified as a small molecule drug, specifically an immunomodulatory imide. It is synthesized from lenalidomide through a series of chemical modifications that introduce a PEG linker and a chlorine substituent. This compound is significant in medicinal chemistry due to its enhanced solubility and potential application in drug delivery systems .
The synthesis of Lenalidomide-CO-PEG4-C2-Cl typically involves three main steps:
The industrial production of this compound employs batch reactors for controlled addition of reagents and monitoring reaction conditions. Purification techniques such as crystallization, filtration, and chromatography are utilized to obtain the final product.
Lenalidomide-CO-PEG4-C2-Cl consists of a core structure derived from lenalidomide, which includes a piperidine ring and an isoindoline moiety, linked to a PEG chain. The molecular structure can be represented as follows:
The molecular weight of Lenalidomide-CO-PEG4-C2-Cl varies depending on the specific PEG length used but generally remains around 300-400 g/mol due to the addition of the PEG moiety .
Lenalidomide-CO-PEG4-C2-Cl can undergo various chemical reactions:
Common reagents for these reactions include:
Lenalidomide-CO-PEG4-C2-Cl exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex. This modulation leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells. The compound acts as a "molecular glue," enhancing substrate recognition by binding to cereblon, a substrate adaptor within this ligase complex .
Lenalidomide-CO-PEG4-C2-Cl typically appears as an off-white to pale yellow solid powder. It is non-hygroscopic and shows solubility in organic solvent/water mixtures, with optimal solubility in buffered aqueous solvents.
The compound exhibits polymorphism, existing in multiple crystalline forms alongside an amorphous form. Its solubility in water is low (less than 1.5 mg/mL), but it shows improved solubility at lower pH levels (up to 18 mg/mL at pH 1.21) .
Lenalidomide-CO-PEG4-C2-Cl has several scientific applications:
This compound exemplifies how modifications to existing drugs can enhance their therapeutic profiles, making them more effective in clinical settings while potentially minimizing adverse effects.
CAS No.: 5843-53-8
CAS No.: 40054-73-7
CAS No.: 474923-51-8
CAS No.: 55179-53-8
CAS No.: 591-81-1
CAS No.: